molecular formula C26H22FN3O3 B2643831 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 894884-21-0

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2643831
CAS No.: 894884-21-0
M. Wt: 443.478
InChI Key: GWDKXMYNNQROKF-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with fluorobenzoyl and methylphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of the fluorobenzoyl group: This is achieved through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the naphthyridine core in the presence of a Lewis acid catalyst.

    Attachment of the methylphenyl group: This step involves the alkylation of the naphthyridine core with a methylphenyl halide under basic conditions.

    Final acylation: The acetamide group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the benzoyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and selectivity.

Scientific Research Applications

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can be compared with similar compounds to highlight its uniqueness:

    2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(3-fluorophenyl)acetamide: This compound has a similar naphthyridine core but differs in the substitution pattern on the acetamide group.

    2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-fluorophenyl)acetamide: Another similar compound with a different substitution pattern on the acetamide group.

    Methyl 4-fluorobenzoate: A simpler compound with a fluorobenzoyl group, used as a precursor in the synthesis of more complex molecules.

Properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-16-3-6-18(7-4-16)13-28-23(31)15-30-14-22(24(32)19-8-10-20(27)11-9-19)25(33)21-12-5-17(2)29-26(21)30/h3-12,14H,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDKXMYNNQROKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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